An In-Depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine: Structure, Properties, and Potential Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydrazinyl-2-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the chemical structure, physicochemical properties, and proposes a viable synthetic route based on established chemical precedents. Furthermore, it explores the potential reactivity and biological significance of this molecule, drawing parallels with structurally related compounds that have demonstrated a wide array of pharmacological activities. This guide is intended to serve as a foundational resource for researchers investigating novel pyridine and hydrazine derivatives as potential therapeutic agents.
Introduction: The Significance of Pyridine and Hydrazine Scaffolds in Drug Discovery
The pyridine ring is a fundamental scaffold in a multitude of approved pharmaceutical agents, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the hydrazinyl moiety is a versatile functional group known for its role in the formation of hydrazones, which are prevalent in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. The strategic combination of these two pharmacophores in 3-Hydrazinyl-2-methoxypyridine presents a molecule with significant potential for modulation of various biological targets. This guide aims to provide a detailed technical profile of this compound to facilitate its exploration in drug development programs.
Molecular Structure and Chemical Identity
3-Hydrazinyl-2-methoxypyridine is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with a methoxy group (-OCH₃) at the 2-position and a hydrazinyl group (-NHNH₂) at the 3-position. The hydrochloride salt of this compound is identified by the CAS number 2197052-92-7.[1]
The presence of the basic nitrogen in the pyridine ring, the hydrazinyl group, and the electron-donating methoxy group influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Physicochemical and Computed Properties
While experimental data for the free base is not extensively available, the properties of its hydrochloride salt provide valuable insights. The following table summarizes the key physicochemical properties.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | Not Available | 2197052-92-7 | [1] |
| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O | [1] |
| Molecular Weight | 139.16 g/mol | 175.62 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 72.2 Ų | 60.17 Ų (for the cation) | [1] |
| logP (calculated) | -0.2 | 0.7976 (for the cation) | [1] |
Proposed Synthesis and Experimental Workflow
Proposed Synthetic Scheme
The proposed reaction involves the displacement of a halide at the 3-position of a 2-methoxypyridine ring by hydrazine.
Caption: Proposed synthesis of 3-Hydrazinyl-2-methoxypyridine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on analogous syntheses of substituted hydrazinopyridines.[2][3][4]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methoxypyridine (1.0 eq).
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Solvent and Reagent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the starting material. Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution.
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Reaction Execution: Heat the reaction mixture to 100-130 °C and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Predicted Spectral Characteristics
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.[5][6][7]
¹H NMR Spectroscopy
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Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
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Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the methoxy group.
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Hydrazinyl Protons: Broad singlets corresponding to the -NH and -NH₂ protons. The chemical shifts of these protons can be variable and are dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Pyridine Carbons: Five signals in the aromatic region, with the carbon attached to the methoxy group appearing at a lower field (higher ppm) and the carbon attached to the hydrazinyl group also showing a characteristic shift.
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Methoxy Carbon: A signal in the aliphatic region (typically δ 50-60 ppm) corresponding to the methoxy carbon.
Infrared (IR) Spectroscopy
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N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group.
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C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-O Stretching: A strong absorption band around 1250 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretch of the methoxy group.
Mass Spectrometry
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Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight of the compound (139.16 g/mol ).
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Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the methoxy group, the hydrazinyl group, and cleavage of the pyridine ring.
Reactivity and Potential for Derivatization
The hydrazinyl group in 3-Hydrazinyl-2-methoxypyridine is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives.
Formation of Hydrazones
The primary amine of the hydrazinyl moiety can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This is a widely used strategy in medicinal chemistry to generate compounds with diverse biological activities.[8]
Caption: General scheme for hydrazone formation.
Potential Biological Applications in Drug Discovery
While no specific biological data for 3-Hydrazinyl-2-methoxypyridine has been reported, the constituent pharmacophores suggest a high potential for biological activity.
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Antimicrobial Agents: The hydrazone derivatives of various heterocyclic compounds have shown significant antibacterial and antifungal activities.[8]
-
Anticancer Agents: The pyridine nucleus is present in numerous anticancer drugs, and hydrazone-containing compounds have been investigated for their antiproliferative effects.[8]
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Neurological Disorders: Substituted pyridines and hydrazides have been explored for their potential in treating neurological conditions, including as anticonvulsants.[8]
The methoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in terms of pharmacokinetic properties.
Safety and Handling
Detailed toxicology data for 3-Hydrazinyl-2-methoxypyridine is not available. However, based on the known hazards of related compounds, appropriate safety precautions should be taken. Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. For the hydrochloride salt, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
3-Hydrazinyl-2-methoxypyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structure combines the favorable properties of the pyridine ring with the versatile reactivity of the hydrazinyl group. The proposed synthetic route offers a practical approach to accessing this molecule for further investigation. Future research should focus on the synthesis and biological evaluation of a library of derivatives, particularly hydrazones, to fully elucidate the therapeutic potential of this scaffold. This technical guide provides a solid foundation for initiating such research endeavors.
References
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- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
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2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (URL: [Link])
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])
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